

Spectroscopic Profile of Fmoc-D-threonine: A Technical Guide

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Compound of Interest

Compound Name:	((9H-Fluoren-9-yl)methoxy)carbonyl-D-threonine
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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Fmoc-D-threonine (N- α -fluorenylmethyloxycarbonyl-D-threonine), a critical building block in solid-phase peptide synthesis. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for Fmoc-D-threonine. This data is compiled from typical values for the constituent functional groups and analysis of similar Fmoc-protected amino acids.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: Deuterated Chloroform (CDCl_3) or Dimethyl Sulfoxide (DMSO-d_6) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.80	d	2H	Aromatic (Fmoc)
~ 7.65	d	2H	Aromatic (Fmoc)
~ 7.40	t	2H	Aromatic (Fmoc)
~ 7.30	t	2H	Aromatic (Fmoc)
~ 5.40	d	1H	NH (Amide)
~ 4.40 - 4.20	m	3H	CH ₂ -O & CH (Fmoc)
~ 4.15	m	1H	α -CH
~ 3.95	m	1H	β -CH
~ 1.20	d	3H	γ -CH ₃
> 10	br s	1H	COOH

Table 2: Predicted ^{13}C NMR Spectroscopic DataSolvent: Deuterated Chloroform (CDCl_3) or Dimethyl Sulfoxide (DMSO-d_6)

Chemical Shift (δ) (ppm)	Assignment
~ 173	C=O (Carboxylic acid)
~ 156	C=O (Carbamate)
~ 144	Aromatic (Fmoc, quaternary)
~ 141	Aromatic (Fmoc, quaternary)
~ 128	Aromatic (Fmoc)
~ 127	Aromatic (Fmoc)
~ 125	Aromatic (Fmoc)
~ 120	Aromatic (Fmoc)
~ 68	β -CH
~ 67	CH ₂ -O (Fmoc)
~ 60	α -CH
~ 47	CH (Fmoc)
~ 20	γ -CH ₃

Table 3: Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr pellet or thin solid film

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol & N-H Stretch
3300 - 2500	Very Broad	O-H Stretch	Carboxylic Acid
~ 3060	Medium	C-H Stretch	Aromatic
~ 2970	Medium	C-H Stretch	Aliphatic
~ 1720	Strong	C=O Stretch	Carboxylic Acid
~ 1690	Strong	C=O Stretch	Carbamate (Fmoc)
1600 - 1585	Medium	C=C Stretch	Aromatic
~ 1530	Strong	N-H Bend	Amide II
1500 - 1400	Medium	C=C Stretch	Aromatic
~ 1230	Strong	C-O Stretch	Carbamate/Carboxylic Acid
~ 1050	Strong	C-O Stretch	Alcohol

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

m/z	Ion
342.14	[M+H] ⁺
364.12	[M+Na] ⁺
179.08	[Fmoc-CH ₂] ⁺ or [Dibenzofulvene+H] ⁺
165.07	[Fluorenyl] ⁺

Note: M represents the molecular weight of Fmoc-D-threonine (341.36 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Fmoc-D-threonine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.[\[4\]](#)
Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[\[5\]](#)
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 400 MHz or higher field spectrometer.[\[3\]](#)
 - Typical acquisition parameters for ^1H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[\[5\]](#)
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, which is common for solid organic compounds.[\[1\]](#)

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of Fmoc-D-threonine in a volatile organic solvent such as methylene chloride or acetone.[\[1\]](#)
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

- Using a pipette, apply a drop of the solution to the center of the salt plate.[1]
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1] The film should appear slightly cloudy for optimal results.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire the background spectrum (of air).
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

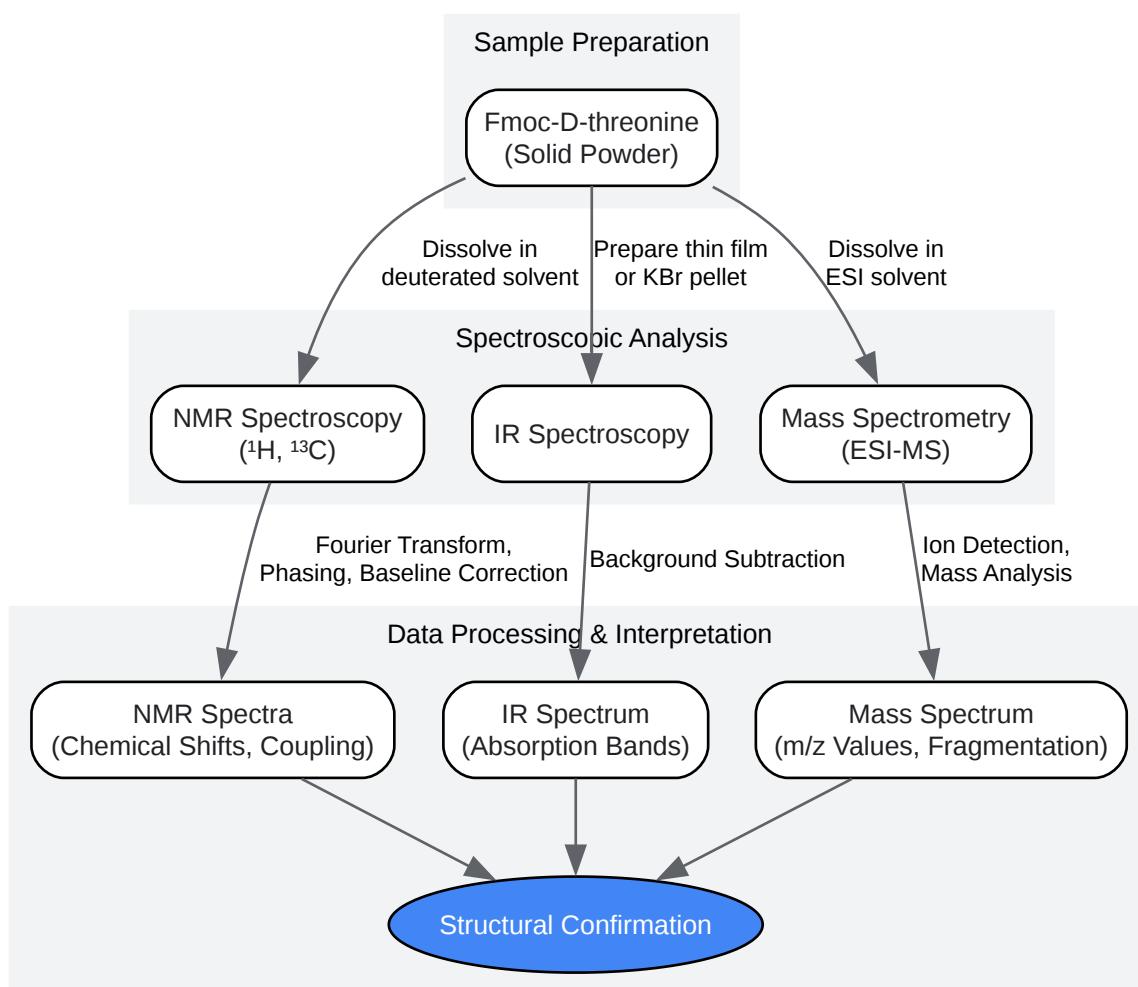
This protocol outlines a general procedure for analysis by Electrospray Ionization (ESI).

- Sample Preparation:
 - Prepare a dilute solution of Fmoc-D-threonine (~0.1 mg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- Instrumentation Setup:
 - The mass spectrometer should be set to positive ion detection mode for observing $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ ions.
 - Key parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and source temperature.
- Data Acquisition:

- Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu) to observe the molecular ion and key fragments.
- For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 342.14) is isolated and subjected to collision-induced dissociation (CID) to generate product ions.[\[4\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Fmoc-D-threonine.



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Caption: Workflow for Spectroscopic Analysis of Fmoc-D-threonine.

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